molecular formula C11H10BrNO4 B13723440 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde

3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde

Cat. No.: B13723440
M. Wt: 300.10 g/mol
InChI Key: VGHLQLDASDZSNQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzaldehyde core

Properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde

InChI

InChI=1S/C11H10BrNO4/c12-9-3-8(5-14)4-10(13(15)16)11(9)17-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

VGHLQLDASDZSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylmethoxy group through a substitution reaction. The nitro group is then introduced via nitration, and finally, the aldehyde functionality is added through formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzoic acid

    Reduction: 3-Bromo-4-(cyclopropylmethoxy)-5-aminobenzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(cyclopropylmethoxy)benzoic acid
  • 3-Bromo-4-(cyclopropylmethoxy)pyridine
  • 3-Bromo-4-(methoxy)benzaldehyde

Uniqueness

3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group adds steric hindrance and electronic effects that can influence its interactions with other molecules. The nitro group enhances its potential for bioreduction and formation of reactive intermediates, while the aldehyde group provides a site for covalent bonding with biomolecules. These features make it a valuable compound for various research and industrial applications.

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